molecular formula C17H17NO2S B5830985 N-[2-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide

N-[2-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B5830985
M. Wt: 299.4 g/mol
InChI Key: ZKIIKUWIVAIYDP-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide is an organic compound with the molecular formula C17H17NO2S This compound features a benzamide core with a methylsulfanyl group attached to the phenyl ring and a prop-2-en-1-yloxy group attached to the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with aniline to form 4-aminobenzoic acid.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting 2-bromoanisole with sodium methylthiolate to form 2-(methylsulfanyl)anisole, which is then demethylated to form 2-(methylsulfanyl)phenol.

    Coupling of the Benzamide Core and Methylsulfanyl Group: The 4-aminobenzoic acid and 2-(methylsulfanyl)phenol are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-[2-(methylsulfanyl)phenyl]-4-hydroxybenzamide.

    Introduction of the Prop-2-en-1-yloxy Group: The final step involves the reaction of N-[2-(methylsulfanyl)phenyl]-4-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide would depend on its specific application. In general, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methylsulfanyl group and prop-2-en-1-yloxy group may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(methylsulfanyl)phenyl]benzamide: Lacks the prop-2-en-1-yloxy group.

    N-[2-(methylsulfanyl)phenyl]-4-(4-morpholinylmethyl)benzamide: Contains a morpholinylmethyl group instead of the prop-2-en-1-yloxy group.

Uniqueness

N-[2-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide is unique due to the presence of both the methylsulfanyl group and the prop-2-en-1-yloxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-3-12-20-14-10-8-13(9-11-14)17(19)18-15-6-4-5-7-16(15)21-2/h3-11H,1,12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIIKUWIVAIYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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